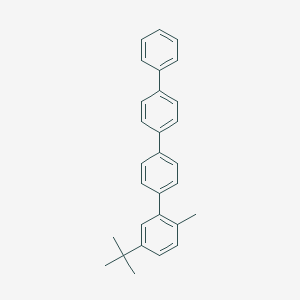
2-Methyl-5-tert-Butyl-p-quaterphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-tert-Butyl-p-quaterphenyl is a chemical compound that belongs to the family of quaterphenyls. It is a highly fluorescent organic molecule that has been extensively studied for its unique physical and chemical properties. This compound has gained significant attention in the field of material science and has found applications in various fields such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices.
Mechanism of Action
The mechanism of action of 2-Methyl-5-tert-Butyl-p-quaterphenyl is not fully understood. However, it is believed that the compound exhibits its unique properties due to its highly conjugated structure. The conjugated structure of the molecule allows for efficient charge transfer and exciton formation, leading to its excellent fluorescence properties.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-Methyl-5-tert-Butyl-p-quaterphenyl. However, it has been found to be non-toxic and has been used in various biomedical applications such as bioimaging and drug delivery.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Methyl-5-tert-Butyl-p-quaterphenyl in lab experiments include its high purity, excellent solubility, and unique physical and chemical properties. However, the limitations of using this compound include its high cost and limited availability.
Future Directions
There are several future directions for the research and development of 2-Methyl-5-tert-Butyl-p-quaterphenyl. One potential direction is the development of new synthetic methods that are more cost-effective and environmentally friendly. Another potential direction is the optimization of the compound's properties for specific applications such as 2-Methyl-5-tert-Butyl-p-quaterphenyl and OFETs. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in the field of biomedical research.
Synthesis Methods
The synthesis of 2-Methyl-5-tert-Butyl-p-quaterphenyl involves the reaction of 2-bromo-5-tert-butylphenylboronic acid with 2-bromo-1-methyl-4-iodobenzene in the presence of a palladium catalyst. The reaction takes place under an inert atmosphere of nitrogen gas and requires the use of a strong base such as potassium carbonate. The reaction yields the desired product in good yield and high purity.
Scientific Research Applications
2-Methyl-5-tert-Butyl-p-quaterphenyl has been extensively studied for its unique physical and chemical properties. It has been found to exhibit high thermal stability, excellent solubility, and high fluorescence quantum yield. These properties make it an ideal candidate for various applications in the field of material science.
One of the most significant applications of 2-Methyl-5-tert-Butyl-p-quaterphenyl is in the field of 2-Methyl-5-tert-Butyl-p-quaterphenyl. 2-Methyl-5-tert-Butyl-p-quaterphenyl are electronic devices that emit light when an electric current is passed through them. They are widely used in the display industry and have gained significant attention due to their high efficiency and low power consumption. 2-Methyl-5-tert-Butyl-p-quaterphenyl has been found to exhibit excellent electroluminescence properties and has been used as an emitting layer in 2-Methyl-5-tert-Butyl-p-quaterphenyl.
Another significant application of 2-Methyl-5-tert-Butyl-p-quaterphenyl is in the field of OFETs. OFETs are electronic devices that use organic molecules as semiconductors. They have gained significant attention due to their low cost and flexibility. 2-Methyl-5-tert-Butyl-p-quaterphenyl has been found to exhibit excellent charge transport properties and has been used as a semiconductor in OFETs.
properties
CAS RN |
114932-35-3 |
|---|---|
Product Name |
2-Methyl-5-tert-Butyl-p-quaterphenyl |
Molecular Formula |
C29H28 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
4-tert-butyl-1-methyl-2-[4-(4-phenylphenyl)phenyl]benzene |
InChI |
InChI=1S/C29H28/c1-21-10-19-27(29(2,3)4)20-28(21)26-17-15-25(16-18-26)24-13-11-23(12-14-24)22-8-6-5-7-9-22/h5-20H,1-4H3 |
InChI Key |
CWPXNSGDVJJPHG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=CC=C4 |
synonyms |
2-METHYL-5-TERT-BUTYL-P-QUATERPHENYL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



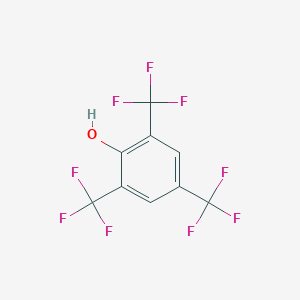

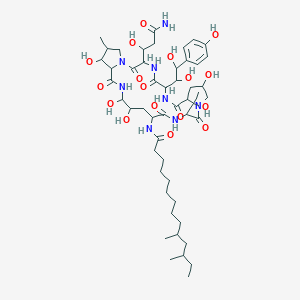
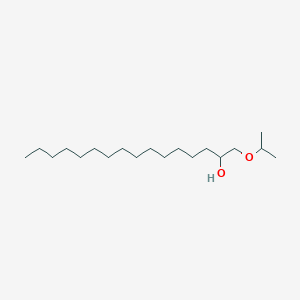
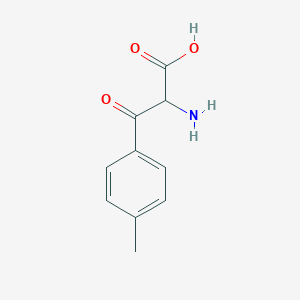
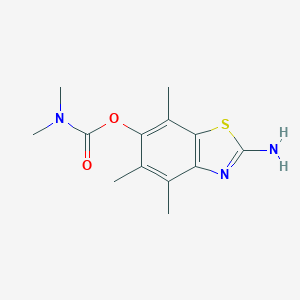

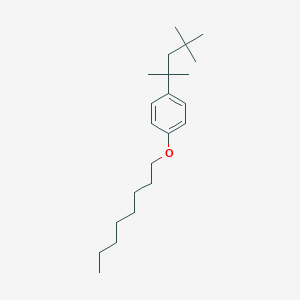
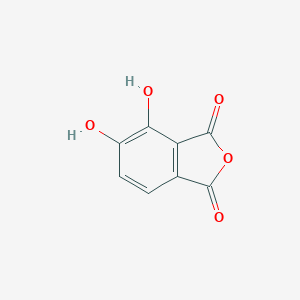


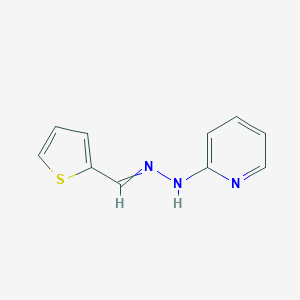
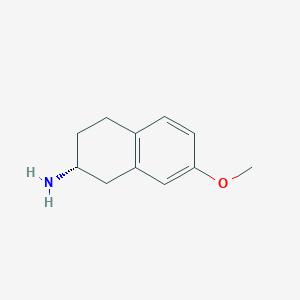
![4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide](/img/structure/B54583.png)